molecular formula C17H34O2Sn B14182478 Methyl 2-(tributylstannyl)but-2-enoate CAS No. 870473-01-1

Methyl 2-(tributylstannyl)but-2-enoate

Cat. No.: B14182478
CAS No.: 870473-01-1
M. Wt: 389.2 g/mol
InChI Key: MBMNYAAYCGMPRK-UHFFFAOYSA-N
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Description

Methyl 2-(tributylstannyl)but-2-enoate is an organotin compound characterized by a tributylstannyl group attached to a but-2-enoate ester framework. This molecule is primarily employed in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, due to the reactivity of the tin-carbon bond . Its structure combines the electron-withdrawing ester group (methyl) with the steric bulk of tributyltin, influencing both its stability and reactivity. The compound’s synthesis typically involves palladium catalysts and tin hydrides, as demonstrated in the preparation of analogous ethyl esters .

Properties

CAS No.

870473-01-1

Molecular Formula

C17H34O2Sn

Molecular Weight

389.2 g/mol

IUPAC Name

methyl 2-tributylstannylbut-2-enoate

InChI

InChI=1S/C5H7O2.3C4H9.Sn/c1-3-4-5(6)7-2;3*1-3-4-2;/h3H,1-2H3;3*1,3-4H2,2H3;

InChI Key

MBMNYAAYCGMPRK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=CC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(tributylstannyl)but-2-enoate can be synthesized through the reaction of methyl 2-bromoacrylate with tributyltin hydride in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the formation of the carbon-tin bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tributylstannyl)but-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of simpler organotin compounds.

Common Reagents and Conditions

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents are used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin derivatives, while oxidation and reduction reactions can produce different organotin oxides or hydrides.

Scientific Research Applications

Methyl 2-(tributylstannyl)but-2-enoate has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the synthesis of biologically active molecules.

    Material Science: It is used in the preparation of organotin polymers and other materials with unique properties.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-(tributylstannyl)but-2-enoate involves the formation of reactive intermediates that facilitate the desired chemical transformations. The tributylstannyl group is particularly reactive, allowing for efficient transfer of the stannyl moiety to other molecules. This reactivity is harnessed in various synthetic applications, where the compound acts as a source of the stannyl group.

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Key Functional Groups Synthesis Method Applications Toxicity Profile
This compound C₁₈H₃₄O₂Sn Stannyl, α,β-unsaturated ester Pd-catalyzed hydrostannylation Stille coupling, conjugate additions High (organotin toxicity)
Ethyl 2-(tributylstannyl)but-2-enoate C₁₉H₃₆O₂Sn Stannyl, α,β-unsaturated ester Similar to methyl derivative Analogous to methyl compound High
2-(Tributylstannyl)furan C₁₆H₂₈OSn Stannyl, furan Sonogashira/Stille sequential coupling Heterocycle synthesis Moderate
Ethyl trans-2-methyl-2-butenoate C₇H₁₂O₂ α,β-unsaturated ester Esterification of acids Flavoring, fragrances Low

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